molecular formula C44H76NO8P B1265185 PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) CAS No. 2701-19-1

PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))

Cat. No. B1265185
CAS RN: 2701-19-1
M. Wt: 778 g/mol
InChI Key: XXKFQTJOJZELMD-JICBSJGISA-N
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Description

PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is a polyunsaturated fatty acid (PUFA) that is found naturally in some foods and is also used in some laboratory experiments. PUFAs are essential for the proper functioning of the body and are important components of cell membranes. PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) is a particular PUFA that has been studied for its potential health benefits, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Isomer Effects: The synthesis of various isomers of linolenic acid (18:3), such as (9Z,12Z,15E)- and (9E,12Z,15Z)-octadecatrienoic acids, has been a focus in research to study their biological activities. These isomers, often found in refined vegetable oils, are created through total synthesis involving reactions like Wittig reaction, providing high isomeric and radiochemical purity (Eynard et al., 1994).

Metabolic and Biological Processes

  • Jasmonic Acid Synthesis: In the study of the fungus Lasiodiplodia theobromae, it was found that this fungus can produce jasmonic acid from linolenic acid (18:3n-3) through a series of enzymatic actions. This process involves converting 18:3n-3 to various compounds like 5,8-dihydroxy-9Z,12Z,15Z-octadecatrienoic acid, highlighting the role of this fatty acid in biological pathways (Jernerén et al., 2011).

Spectroscopy and Chemical Analysis

  • 13C-NMR Studies: Triacylglycerols containing polyunsaturated fatty acids, including 18:3(9Z,12Z,15Z), have been analyzed using 13C-NMR spectroscopy. This method helps in confirming the position and geometry of unsaturated centers in acyl chains, providing insights into the structure and dynamics of these molecules (Jie & Lam, 1995).

Disease and Health Research

  • Biomarkers in Polycystic Ovary Syndrome (PCOS): A study identified potential urinary biomarkers in PCOS patients, including metabolites related to 18:3 fatty acids. This research provides insight into the metabolic changes in PCOS and the role of these fatty acids in the disease's pathogenesis (Wang et al., 2015).

properties

IUPAC Name

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,42H,6-7,12-13,18-19,24-41H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKFQTJOJZELMD-JICBSJGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2701-19-1
Record name 1,2-Dilinolenoyl-sn-glycero-3-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002701191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DILINOLENOYL-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VWA3NFQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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